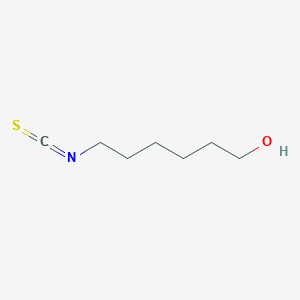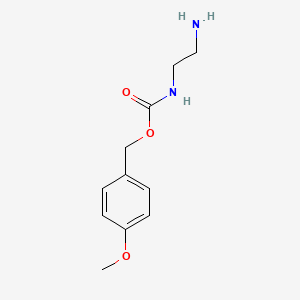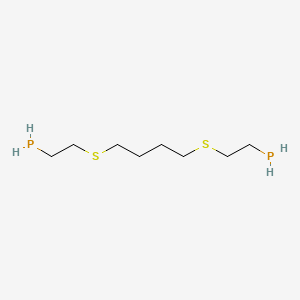
4,9-Dithia-1,12-diphosphadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dithia-1,12-diphosphadodecane is a chemical compound that features both sulfur and phosphorus atoms within its molecular structure
Preparation Methods
The synthesis of 4,9-Dithia-1,12-diphosphadodecane typically involves the reaction of appropriate thiol and phosphine precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Thiol-Phosphine Coupling: This method involves the coupling of thiol and phosphine compounds in the presence of a catalyst.
Oxidative Addition: This method involves the oxidative addition of sulfur and phosphorus-containing reagents to form the desired compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4,9-Dithia-1,12-diphosphadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common reagents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiol and phosphine precursors.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,9-Dithia-1,12-diphosphadodecane has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,9-Dithia-1,12-diphosphadodecane involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use.
Comparison with Similar Compounds
4,9-Dithia-1,12-diphosphadodecane can be compared with other similar compounds, such as:
1,3-Bis(methylthio)propane: This compound also contains sulfur atoms and undergoes similar oxidation reactions.
Bis(methylthio)methane: Another sulfur-containing compound with comparable reactivity.
4,6-Dimethyl-1,3-dithiane: A dithiane derivative that shares some chemical properties with this compound.
The uniqueness of this compound lies in its combination of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
193073-60-8 |
|---|---|
Molecular Formula |
C8H20P2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-[4-(2-phosphanylethylsulfanyl)butylsulfanyl]ethylphosphane |
InChI |
InChI=1S/C8H20P2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h1-10H2 |
InChI Key |
MQFBOVSJAVBOAP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCP)CSCCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


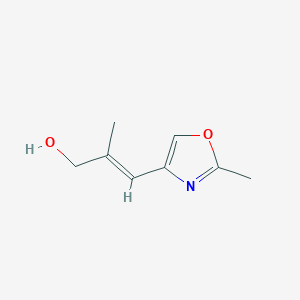
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
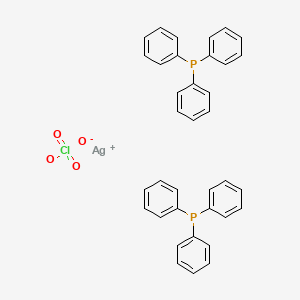
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
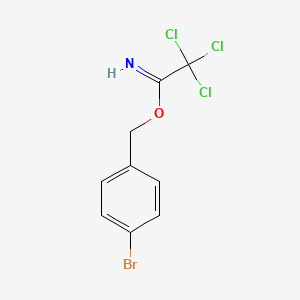
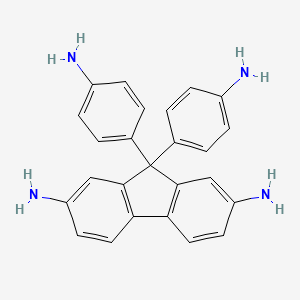

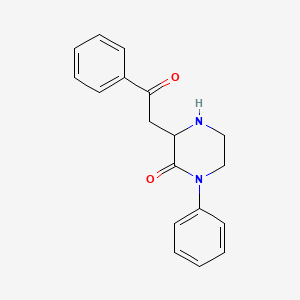
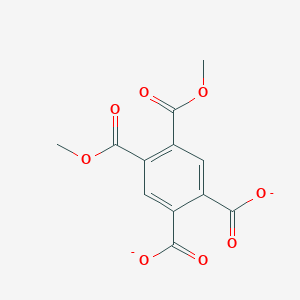
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
